Cas no 2198616-30-5 (3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine)
3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine
- 3-methyl-2-(1-pyridin-3-ylethoxy)pyridine
- 3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine
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- Inchi: 1S/C13H14N2O/c1-10-5-3-8-15-13(10)16-11(2)12-6-4-7-14-9-12/h3-9,11H,1-2H3
- InChI Key: DQGIGDJLCOKNSG-UHFFFAOYSA-N
- SMILES: O(C1C(C)=CC=CN=1)C(C)C1C=NC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 210
- XLogP3: 2.3
- Topological Polar Surface Area: 35
3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6608-1585-2μmol |
3-methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine |
2198616-30-5 | 2μmol |
$57.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1585-5μmol |
3-methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine |
2198616-30-5 | 5μmol |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1585-10μmol |
3-methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine |
2198616-30-5 | 10μmol |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1585-20μmol |
3-methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine |
2198616-30-5 | 20μmol |
$79.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1585-1mg |
3-methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine |
2198616-30-5 | 1mg |
$54.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1585-2mg |
3-methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine |
2198616-30-5 | 2mg |
$59.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1585-3mg |
3-methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine |
2198616-30-5 | 3mg |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1585-4mg |
3-methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine |
2198616-30-5 | 4mg |
$66.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1585-5mg |
3-methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine |
2198616-30-5 | 5mg |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1585-10mg |
3-methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine |
2198616-30-5 | 10mg |
$79.0 | 2023-09-07 |
3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine
Comprehensive Overview of 3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine (CAS No. 2198616-30-5): Properties, Applications, and Industry Insights
3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine (CAS No. 2198616-30-5) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. This heterocyclic compound features a pyridine ring linked to a methoxy-substituted pyridine moiety, offering versatile reactivity for synthetic applications. Recent studies highlight its potential as a key intermediate in the development of novel bioactive molecules, aligning with the growing demand for targeted drug discovery and sustainable crop protection solutions.
The compound's CAS registry number 2198616-30-5 serves as a critical identifier in chemical databases, facilitating precise tracking in global supply chains. Researchers particularly value its electron-rich aromatic system, which enables selective functionalization – a property highly sought after in catalysis and material science innovations. Industry reports indicate rising interest in similar N-heterocyclic compounds for energy storage applications, though 3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine itself remains primarily explored for life science applications.
From a synthetic chemistry perspective, the ethoxy bridge in 3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine provides structural rigidity while maintaining sufficient flexibility for molecular interactions. This balance makes it valuable for designing allosteric modulators in drug development, addressing current challenges in GPCR-targeted therapies. Analytical characterization typically involves HPLC-MS and NMR spectroscopy, with purity standards exceeding 98% for research-grade material.
Environmental and safety profiles of CAS 2198616-30-5 comply with standard laboratory handling protocols, though proper PPE remains essential during manipulation. The compound's stability under ambient conditions contributes to its growing adoption in high-throughput screening platforms. Recent patent analyses reveal increasing incorporation of this scaffold in kinase inhibitor designs, particularly for oncology and inflammatory disease targets.
Supply chain data shows steady availability of 3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine through specialty chemical distributors, with packaging options ranging from milligram to kilogram quantities. Quality control specifications typically include rigorous testing for residual solvents and heavy metal content, meeting ICH guidelines for pharmaceutical intermediates. The compound's logP value and aqueous solubility parameters make it particularly interesting for formulation scientists working on bioavailability enhancement strategies.
Emerging applications explore the compound's potential in metal-organic frameworks (MOFs) for gas storage and molecular recognition systems. Its bidentate coordination capability through the pyridine nitrogens opens possibilities in catalyst design and sensor development. These multidisciplinary applications position 2198616-30-5 as a compound of interest in both academic and industrial research settings.
Future research directions may focus on enantioselective synthesis of the chiral center in 3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine, potentially unlocking new stereoselective applications. The compound's structure-activity relationships continue to be mapped through computational chemistry approaches, including molecular docking and QSAR modeling. Such studies contribute valuable data to the expanding field of rational drug design and green chemistry initiatives.
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